
4-(2-Hydroxypropan-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide is an organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors under specific conditions. One common method includes the use of a thiophene sulfonyl chloride intermediate, which reacts with an appropriate alcohol to introduce the hydroxy group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to achieve high purity levels required for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of 4-(1-Keto-1-methylethyl)-2-thiophenesulfonamide.
Reduction: Formation of 4-(1-Hydroxy-1-methylethyl)-2-thiophenamine.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester: Similar in structure but with an imidazole ring instead of a thiophene ring.
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide is unique due to the combination of its thiophene ring and sulfonamide group, which imparts distinct electronic and steric properties. These features make it a valuable compound for developing new materials and exploring novel biological activities.
Propriétés
Formule moléculaire |
C7H11NO3S2 |
|---|---|
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
4-(2-hydroxypropan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H11NO3S2/c1-7(2,9)5-3-6(12-4-5)13(8,10)11/h3-4,9H,1-2H3,(H2,8,10,11) |
Clé InChI |
SERKAZFFYZRLEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CSC(=C1)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


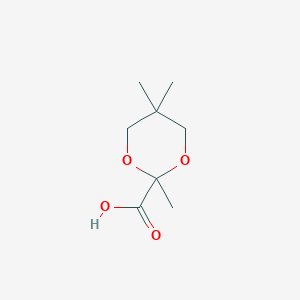
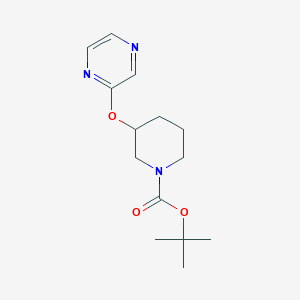
![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)
![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)
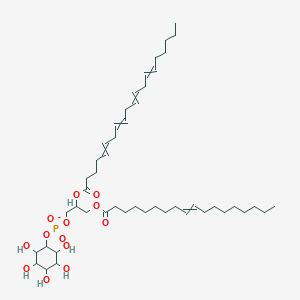
![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)

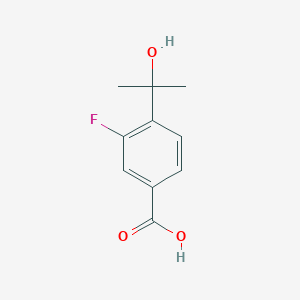

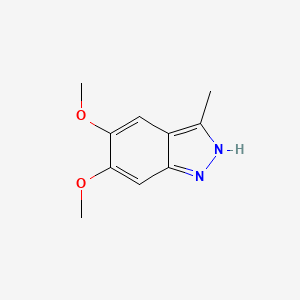
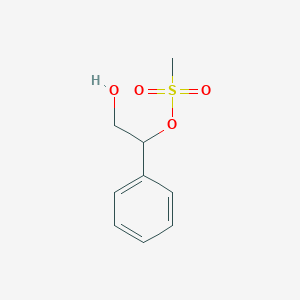

![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)

